Dimethyl 2-(4-aminophenyl)malonate
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Overview
Description
Dimethyl 2-(4-aminophenyl)malonate is an organic compound with the molecular formula C11H13NO4 It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the central carbon is replaced by a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-aminophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The resulting dimethyl 2-(4-nitrophenyl)malonate is then reduced to this compound using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-aminophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 2-(4-nitrophenyl)malonate.
Reduction: this compound.
Substitution: Dimethyl 2-(4-substituted phenyl)malonate, depending on the electrophile used.
Scientific Research Applications
Dimethyl 2-(4-aminophenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-aminophenyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the malonate moiety can participate in chelation with metal ions, affecting the function of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Lacks the 4-aminophenyl group, making it less reactive in certain substitution reactions.
Diethyl 2-(4-aminophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.
Dimethyl 2-(4-nitrophenyl)malonate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(4-aminophenyl)malonate is unique due to the presence of both the malonate and 4-aminophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and pharmaceutical research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
dimethyl 2-(4-aminophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERUSRLTMBUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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